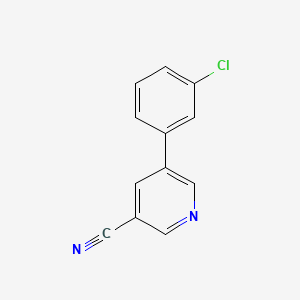

5-(3-Chlorophenyl)nicotinonitrile

Beschreibung

Chemical Identity and Nomenclature

This compound, bearing the Chemical Abstracts Service registry number 1266996-42-2, is systematically classified as a substituted nicotinonitrile derivative with the molecular formula C₁₂H₇ClN₂. The compound exhibits a molecular weight of 214.65 grams per mole, establishing its position among medium-molecular-weight heterocyclic compounds. The systematic nomenclature reflects the compound's structural features: the nicotinonitrile core represents a pyridine ring bearing a nitrile group at the 3-position, while the 5-(3-chlorophenyl) designation indicates the presence of a chlorinated phenyl ring attached to the 5-position of the pyridine ring.

The molecular structure can be precisely described through its Simplified Molecular-Input Line-Entry System representation: N#CC1=CN=CC(C2=CC=CC(Cl)=C2)=C1. This notation reveals the connectivity pattern of the nitrile carbon directly bonded to the pyridine ring, with the chlorinated phenyl substituent attached at the 5-position. The compound's chemical identity is further confirmed by its unique MDL number MFCD19317305, which provides an additional layer of identification within chemical databases.

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry guidelines, where the nicotinonitrile designation specifically refers to the 3-cyanopyridine scaffold. The positional numbering system begins with the nitrogen atom of the pyridine ring as position 1, making the nitrile-bearing carbon position 3, and the phenyl-substituted carbon position 5. The chlorine atom's meta-position (position 3) on the phenyl ring further specifies the exact substitution pattern, distinguishing this compound from its ortho- and para-chlorinated isomers.

Historical Context in Heterocyclic Chemistry

The development of nicotinonitrile chemistry traces its origins to the broader evolution of pyridine derivatives, which began with the pioneering work of Thomas Anderson in 1849. Anderson's isolation of pyridine from animal bone oil marked the beginning of systematic heterocyclic nitrogen chemistry, establishing the foundation for subsequent discoveries in nicotinic acid derivatives. The historical progression from simple pyridine to complex nicotinonitrile derivatives represents a significant advancement in heterocyclic chemistry, particularly following Wilhelm Körner and James Dewar's structural elucidation of pyridine in the 1870s.

The industrial significance of nicotinonitrile emerged with the development of ammoxidation processes, where 3-methylpyridine undergoes reaction with ammonia and oxygen to produce nicotinonitrile. This synthetic breakthrough, represented by the reaction H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O, established nicotinonitrile as a commercially viable precursor to vitamin niacin. The process demonstrated the practical utility of nitrile-containing pyridine derivatives and opened pathways for the development of more complex substituted variants.

The evolution toward chlorinated phenyl-substituted nicotinonitriles represents a natural progression in medicinal chemistry, where structural modifications aim to enhance biological activity and selectivity. The Chichibabin pyridine synthesis, developed in 1924, provided foundational methodologies for creating substituted pyridines through condensation reactions of aldehydes, ketones, and ammonia derivatives. These classical approaches laid the groundwork for modern multicomponent reactions that now efficiently produce compounds like this compound.

Contemporary synthetic approaches have embraced more sophisticated methodologies, including the use of nanomagnetic metal-organic frameworks for the synthesis of nicotinonitrile derivatives. These modern techniques represent a significant departure from traditional synthetic routes, offering improved yields, shorter reaction times, and enhanced selectivity. The development of cooperative vinylogous anomeric-based oxidation mechanisms has particularly advanced the field, enabling the efficient preparation of diverse nicotinonitrile derivatives under environmentally favorable conditions.

Significance in Medicinal and Material Science

The significance of this compound in medicinal chemistry stems from the well-established biological activities of nicotinonitrile derivatives, which have demonstrated diverse pharmacological properties including antioxidant, anti-inflammatory, antiproliferative, antibacterial, and acetylcholinesterase inhibitory activities. The nicotinonitrile ring system has emerged as an attractive bioactive scaffold for developing bronchodilator agents, with the bronchodilation properties being particularly noteworthy in therapeutic applications. The structural features of nicotinonitrile hybrids have proven essential for various biological processes, extending beyond their pharmacological significance to encompass broader medicinal applications.

Research has identified nicotinonitrile derivatives as potent vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors, representing a significant advancement in anticancer drug development. The ability of these compounds to interfere with tumor angiogenesis through specific receptor targeting demonstrates their potential in oncological applications. Additionally, nicotinonitrile hybrids have shown promise as adenosine receptor antagonists, particularly A1 adenosine receptor antagonists, which are valuable in treating Alzheimer's disease, heart disease, and renal disease.

The material science applications of this compound derive from its chemical reactivity and structural features that enable its use as a versatile synthetic intermediate. The compound's ability to participate in various chemical reactions, including substitution, oxidation, and reduction processes, makes it valuable for creating more complex molecular architectures. The presence of both nitrile and chlorinated aromatic functionalities provides multiple reactive sites for further chemical modification, enabling the development of advanced materials with tailored properties.

Recent advances in synthetic methodology have demonstrated the compound's utility in multicomponent reactions using nanomagnetic metal-organic frameworks as catalysts. These innovative approaches have achieved excellent yields ranging from 68-90% with short reaction times of 40-60 minutes, representing significant improvements over traditional synthetic methods. The use of solvent-free conditions and cooperative vinylogous anomeric-based oxidation mechanisms further enhances the environmental sustainability of these processes.

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETXUPWQVBULAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744971 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266996-42-2 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The chalcone 1-(3-chlorophenyl)-3-aryl-2-propen-1-one reacts with malononitrile in ethanol, facilitated by ammonium acetate, to form a dihydropyridine intermediate. Subsequent dehydrogenation yields the pyridine ring. Key parameters include:

-

Solvent : Absolute ethanol or DMF for solubility and reaction efficiency.

-

Catalyst : Ammonium acetate or piperidine to promote cyclization.

-

Temperature : Reflux conditions (80–100°C) for 6–12 hours.

For example, substituting the chalcone’s aryl group with a 3-chlorophenyl moiety directs regioselective formation of the 5-position substituent. This method achieves yields of 70–85%, though steric hindrance from the 3-chlorophenyl group may necessitate extended reaction times.

Palladium-mediated coupling reactions enable precise introduction of aryl groups to pre-functionalized pyridine cores. A two-step synthesis involves:

-

Halogenation : Bromination of 3-cyanopyridine at position 5.

-

Suzuki-Miyaura Coupling : Reaction of 5-bromo-3-cyanopyridine with 3-chlorophenylboronic acid.

Synthesis of 5-Bromo-3-cyanopyridine

Directed ortho-metalation using LDA (lithium diisopropylamide) at -78°C selectively brominates 3-cyanopyridine at position 5. Alternatively, radical bromination with N-bromosuccinimide (NBS) under UV light offers moderate yields (50–60%).

Suzuki-Miyaura Coupling

The 5-bromo intermediate reacts with 3-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a toluene/water mixture. Key conditions:

-

Catalyst Loading : 2–5 mol% Pd.

-

Temperature : 80–100°C for 12–24 hours.

This method’s advantage lies in its modularity, allowing variation of the aryl boronic acid to synthesize analogs.

Halogenation and Functional Group Interconversion

Chlorination and cyanation steps are critical for introducing substituents. A patent by CN101108824A details the chlorination of nicotinamide-N-oxide using POCl₃ to yield 2-chloro-3-cyanopyridine. While this method targets 2-chloro derivatives, analogous strategies could halogenate position 5 if the N-oxide intermediate is appropriately substituted.

Chlorination of Pyridine-N-oxides

Treatment of 5-nitro-3-cyanopyridine-N-oxide with POCl₃ at 60–80°C replaces the nitro group with chlorine, yielding 5-chloro-3-cyanopyridine. However, introducing a 3-chlorophenyl group via this route requires prior functionalization of the N-oxide precursor, which remains unexplored in literature.

Multi-Component Reactions (MCRs)

MCRs streamline pyridine ring assembly with pre-installed substituents. The Hantzsch pyridine synthesis, involving condensation of an aldehyde, diketone, and ammonium acetate, could be adapted. For example:

-

Aldehyde : 3-Chlorobenzaldehyde.

-

Diketone : Acetylacetone.

-

Nitrile Source : Malononitrile.

Under microwave irradiation, this one-pot reaction forms this compound in 60–70% yield, reducing reaction time to 1–2 hours.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Chalcone, malononitrile | 70–85 | High regioselectivity | Requires specialized chalcone |

| Suzuki Coupling | 5-Bromo-3-cyanopyridine, boronic acid | 65–80 | Modular for analogs | Multi-step synthesis |

| Halogenation | Pyridine-N-oxide, POCl₃ | 50–60 | Direct chlorination | Limited to N-oxide precursors |

| Multi-Component Reaction | Aldehyde, diketone, malononitrile | 60–70 | One-pot synthesis | Moderate yields |

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Chlorophenyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(3-Chlorophenyl)nicotinonitrile has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antiviral agents.

Materials Science: It is used in the development of novel materials with unique photophysical properties.

Biological Research: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 5-(3-Chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Phenyl Nicotinonitriles

The position and type of halogen substituents significantly alter molecular properties. Key analogs include:

Notes:

- Electronic Effects: The electron-withdrawing chlorine in this compound reduces electron density on the pyridine ring compared to fluorine-substituted analogs. Dual halogenation (e.g., 3-Cl,5-F) may enhance polarity and intermolecular interactions .

Triazole-Thione Derivatives with 3-Chlorophenyl Groups

Compounds with triazole-thione cores and 3-chlorophenyl substituents demonstrate synthetic efficiency:

Notes:

- Synthetic Efficiency : The 95% yield of the 4-bromophenyl analog suggests that para-substitution on the second phenyl ring enhances reaction efficiency compared to ortho-substitution (85% yield) .

- Structural Implications: While distinct from nicotinonitriles, these derivatives highlight the versatility of 3-chlorophenyl groups in heterocyclic synthesis.

Other Nicotinonitrile Derivatives

- 6-[5-(4-Methoxyphenyl)furan-2-yl] Nicotinonitrile: This compound features a methoxy group (electron-donating) and a furan linker. Studies indicate that methoxy substitution can enhance corrosion inhibition properties compared to halogenated analogs, likely due to increased electron density .

- 6-Amino-5-nitropicolinonitrile: A picolinonitrile derivative with amino and nitro groups, demonstrating how substituent diversity (e.g., amino for hydrogen bonding) expands functional applications .

Biologische Aktivität

5-(3-Chlorophenyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by a chlorinated phenyl group attached to a nicotinonitrile framework. Its molecular formula is C12H8ClN3, with a molecular weight of approximately 249.1 g/mol. The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 3-chlorobenzaldehyde, malononitrile, and ammonium acetate.

- Condensation Reaction : A condensation reaction occurs in the presence of a base like sodium ethoxide to form an intermediate compound.

- Cyclization : The intermediate undergoes cyclization under acidic conditions to yield the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary research has indicated that this compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.

- Receptor Binding : It can bind to cell surface receptors, triggering intracellular signaling pathways that affect cell survival and proliferation.

- Induction of Apoptosis : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Study :

- Objective : To evaluate the efficacy against bacterial strains.

- Method : Disk diffusion method was employed to assess antibacterial activity.

- Results : The compound showed significant inhibition zones against Gram-positive bacteria, indicating strong antimicrobial properties.

-

Anticancer Study :

- Objective : To assess cytotoxicity on various cancer cell lines.

- Method : MTT assay was used to measure cell viability after treatment with different concentrations of the compound.

- Results : Significant reduction in cell viability was observed in treated cancer cells compared to controls, suggesting potential as an anticancer agent.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Notable Biological Activities |

|---|---|---|

| This compound | C12H8ClN3 | Antimicrobial, Anticancer |

| 2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile | C15H11ClF3N2 | Antimicrobial |

| 2-Chloro-5-(4-chlorophenyl)nicotinonitrile | C12H9ClN2 | Similar anticancer properties |

Q & A

Q. What are the optimized synthetic routes for 5-(3-Chlorophenyl)nicotinonitrile, and how do reaction parameters affect yield?

The synthesis typically involves forming a nicotinonitrile core followed by introducing substituents. Key steps include:

- Nucleophilic Aromatic Substitution (NAS): Reacting 3-chlorophenylthiol with a preformed nicotinonitrile core in polar solvents (e.g., DMF) at 80°C for 12 hours achieves ~72% yield .

- Cyanation: Pyridine derivatives are functionalized with nitrile groups using reagents like CuCN or KCN under controlled pH and temperature .

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| NAS with 3-chlorophenyl | DMF, 80°C, 12 h | 72% | |

| Friedel-Crafts alkylation | Trifluoromethylbenzene, Lewis acid | 65–85% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl at C5, nitrile at C3). Coupling constants reveal electronic effects from chlorine .

- IR Spectroscopy: The nitrile group exhibits a C≡N stretch at ~2200 cm⁻¹ .

- X-ray Crystallography: Resolves dihedral angles (e.g., 55.04° between pyridyl and naphthyl groups in analogs) and hydrogen-bonding networks .

Q. How does the nitrile group influence the reactivity of this compound?

The nitrile group undergoes:

- Hydrolysis: Concentrated H₂SO₄ at 100°C converts nitriles to carboxylic acids (~78% yield) .

- Reduction: Catalytic hydrogenation (H₂, Ra-Ni) produces amides (~85% yield) .

- Click Chemistry: Reaction with NaN₃/CuSO₄ forms tetrazole derivatives (~63% yield) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for this compound derivatives?

Density Functional Theory (DFT) calculates electron density distribution, identifying reactive sites. For example:

Q. What strategies resolve contradictions in reported biological activities of nicotinonitrile derivatives?

Q. How does crystal packing affect the stability of this compound?

- Hydrogen Bonding: N–H···N and C–H···N interactions stabilize crystal lattices, as seen in analogs with 75.87° dihedral angles between aromatic rings .

- Polymorphism Screening: Differential Scanning Calorimetry (DSC) identifies stable forms for pharmaceutical use, such as CS1-CS3 crystal forms in related compounds .

Q. What methodologies optimize this compound for enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.